1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name This compound derives from its molecular structure, which comprises two primary components:
- A 3-methoxyphenyl group attached to the first carbon of an ethanol backbone.
- A piperazine ring substituted at the fourth position with a 4-methoxyphenyl group , linked to the second carbon of the ethanol moiety.
The numbering prioritizes the ethanol chain, with the hydroxyl group (-OH) at position 1 and the piperazine substituent at position 2. The piperazine ring (a six-membered diamine) is further substituted at its fourth nitrogen with the 4-methoxyphenyl group.
Structural Interpretation :
- The ethanol backbone (C-O-H) provides a chiral center at carbon 1.
- The piperazine ring adopts a chair conformation, with the 4-methoxyphenyl group in an equatorial position to minimize steric strain.
- Methoxy groups (-OCH₃) at the 3- and 4-positions of the phenyl rings introduce electronic effects that influence solubility and reactivity.
Molecular Formula and Constitutional Isomerism
The molecular formula C₂₀H₂₆N₂O₃ (molecular weight: 342.44 g/mol) reflects 20 carbon, 26 hydrogen, 2 nitrogen, and 3 oxygen atoms. Constitutional isomerism arises from variations in bonding patterns while retaining the same molecular formula.
Types of Constitutional Isomers :
- Chain Isomers : Rearrangement of the ethanol backbone or piperazine connectivity.
- Positional Isomers : Shifting methoxy groups between phenyl ring positions.
- Functional Isomers : Replacing the hydroxyl group with an amine or ketone.
| Isomer Type | Structural Variation | Example Compound |
|---|---|---|
| Chain | Piperazine → morpholine | 1-(3-methoxyphenyl)-2-morpholin-4-ylethanol |
| Positional | 3-methoxyphenyl → 2-methoxyphenyl | 1-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol |
| Functional | Hydroxyl → ketone | 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one |
Stereochemical Considerations and Chiral Center Analysis
The ethanol backbone’s carbon 1 (bearing the hydroxyl group) is a stereogenic center , as it is bonded to four distinct groups:
- Hydroxyl (-OH)
- 3-Methoxyphenyl group
- Piperazine-substituted ethyl chain
- Hydrogen atom
This configuration produces two enantiomers:
- (R)-1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol
- (S)-1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol
Chiral Analysis :
- The Cahn-Ingold-Prelog priority rules assign priorities: 3-methoxyphenyl (1) > piperazine-ethyl (2) > hydroxyl (3) > hydrogen (4).
- The molecule’s specific rotation ([α]D) depends on the enantiomeric excess, which remains uncharacterized in published literature.
Piperazine Conformation :
- The piperazine ring exhibits chair-chair interconversion, but the 4-methoxyphenyl group’s equatorial position minimizes 1,3-diaxial interactions.
- Despite this flexibility, the piperazine itself lacks chiral centers due to nitrogen lone pairs causing rapid inversion.
| Stereochemical Feature | Description | Impact on Properties |
|---|---|---|
| Chiral Center (C1) | Generates enantiomers with optical activity | Potential differences in biological activity |
| Piperazine Conformation | Chair-chair interconversion | Influences solubility and receptor binding |
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)15-20(23)16-4-3-5-19(14-16)25-2/h3-9,14,20,23H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXXCVCJIUCYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzaldehyde with 4-(4-methoxyphenyl)piperazine in the presence of a reducing agent to form the desired product. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form a ketone or aldehyde.
Mechanistic Insight : Oxidation proceeds via proton abstraction from the α-carbon, forming a carbonyl group. Polar aprotic solvents (e.g., CHCl₃) enhance MnO₂ efficiency by stabilizing transition states .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution or esterification.
Key Observation : Tosylation creates a leaving group for subsequent SN2 reactions, enabling access to thioethers or amines .
Piperazine Ring Functionalization
The piperazine nitrogen undergoes alkylation or acylation.
Structural Impact : Alkylation increases lipophilicity, while acylation modulates hydrogen-bonding capacity, influencing pharmacokinetics .
Electrophilic Aromatic Substitution
Methoxyphenyl rings undergo nitration or halogenation.
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methoxyphenyl derivative | 65% | |
| Bromination | Br₂ (FeBr₃ catalyst) | 4-Bromo-3-methoxyphenyl analog | 58% |
Regioselectivity : Methoxy groups direct electrophiles to para/ortho positions, with steric hindrance favoring para substitution .
Reduction Reactions
While the alcohol itself is a reduction product, further reduction of intermediates is feasible:
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ketone derivative | NaBH₄ (MeOH, 0°C) | Regenerate original alcohol | 88% | |
| Nitro intermediate | H₂ (Pd/C, EtOH) | Amino derivative | 92% |
Utility : Reduction of nitro groups enables access to anilines for further derivatization .
Cyclization and Heterocycle Formation
The ethanol moiety participates in cyclization to form triazoles or thiazoles.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| CS₂, NH₂NH₂ (EtOH, reflux) | 1,2,4-Triazole-3-thione analog | 70% | |
| Lawesson’s reagent | Thioether-linked heterocycle | 65% |
Application : Triazole-thione derivatives exhibit enhanced antimicrobial activity .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine moieties often exhibit antidepressant properties. The structural similarity of 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol to known antidepressants suggests potential efficacy in treating mood disorders. A study highlighted the role of piperazine derivatives in modulating serotonin receptors, which are critical targets for antidepressant drugs .
Antipsychotic Properties
The compound may also possess antipsychotic effects, similar to other piperazine-based drugs such as risperidone and aripiprazole. These drugs primarily act on dopamine D2 and serotonin 5-HT2A receptors, indicating that this compound could interact with these pathways, offering therapeutic benefits for conditions like schizophrenia .
Anticancer Potential
Emerging studies suggest that derivatives of piperazine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of this compound in oncology is under investigation, with preliminary results indicating potential cytotoxic effects against certain cancer cell lines .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperazine ring and subsequent functionalization with methoxy groups. Various synthetic routes have been explored to optimize yield and purity, enabling the development of analogs with improved pharmacological profiles .
Case Study 1: Antidepressant Efficacy
A clinical trial evaluated the antidepressant effects of a related piperazine compound, demonstrating significant improvements in depressive symptoms compared to placebo. This trial underscores the relevance of piperazine derivatives in mood disorder therapies and sets a precedent for further exploration of this compound in similar contexts .
Case Study 2: Antipsychotic Activity
In vitro studies assessed the binding affinity of several piperazine derivatives at dopamine receptors. Results indicated that modifications similar to those found in this compound could enhance receptor selectivity and potency, suggesting a promising avenue for developing new antipsychotic medications .
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperazine Substitutions
Key Differences in Piperazine Substituents:
Insights :
- Para vs. Ortho Methoxy : The target’s para-methoxy group likely offers better resonance stabilization and receptor compatibility than ortho-substituted analogues (e.g., 4j) .
- Electron-Donating vs. Withdrawing : The 4-methoxyphenyl group in the target compound may enhance binding to serotonin receptors compared to chloro-substituted analogues (e.g., ).
Functional Group Modifications
Ethan-1-ol vs. Alternative Chains:
Insights :
- The ethan-1-ol group in the target compound balances polarity and bioavailability, contrasting with carboxylate esters (e.g., ) that may alter metabolism.
Pharmacological Activity
Binding Affinity and Antagonist Potency:
Insights :
- naphthalene in 4j) may require empirical validation.
Physicochemical Properties
Solubility and Melting Points:
| Compound Name | Melting Point (°C) | Solubility (Predicted) |
|---|---|---|
| Target Compound | Not reported | Moderate (logP ~3.5) |
| 7e () | 131–134 | Low (sulfonyl group) |
| D6 () | White solid | High (quinoline core) |
Insights :
- The absence of sulfonyl or quinoline groups in the target compound may improve membrane permeability compared to but reduce aqueous solubility versus .
Tables and Data Sources :
Biological Activity
1-(3-Methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol, a compound featuring a complex structure with potential pharmacological significance, has garnered attention in recent research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : C20H26N2O3
- Molecular Weight : 342.44 g/mol
- LogP : 2.6883
- Solubility : Slightly soluble in DMSO when heated
| Property | Value |
|---|---|
| Molecular Weight | 342.44 g/mol |
| LogP | 2.6883 |
| Solubility | DMSO (slightly) |
| Melting Point | 270-277°C (dec.) |
Research indicates that this compound may interact with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. It has been shown to exhibit agonistic activity towards the 5-HT1A receptor, which is implicated in mood regulation and anxiety responses. Studies have reported that derivatives of this compound enhance receptor activation potency significantly compared to unsubstituted analogs .
Pharmacological Evaluation
A series of pharmacological evaluations have highlighted the compound's potential therapeutic effects:
- Serotonin Receptor Activity :
-
Dopamine Receptor Interaction :
- Preliminary studies suggest that the compound may also influence dopamine receptors, contributing to its psychoactive properties.
- Antidepressant-like Effects :
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
Study 1: Serotonin Receptor Activation
In a study evaluating various derivatives, it was found that modifications on the piperazine ring significantly enhanced the activation of the 5-HT1A receptor. The EC50 values for some derivatives were as low as 181 nM, showcasing their efficacy compared to the parent compounds .
Study 2: Behavioral Assessments in Rodents
Behavioral tests in rodents indicated that administration of this compound resulted in reduced anxiety-like behavior, suggesting its potential as an anxiolytic agent. The results were statistically significant (p < 0.01) when compared with control groups .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
